molecular formula C18H28N2O4 B13026046 (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B13026046
M. Wt: 336.4 g/mol
InChI Key: KPKXBGLKFPRIOJ-UHFFFAOYSA-N
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Description

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with benzyl and dihydroxy groups, and a carbamic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is unique due to its combination of a piperidine ring with benzyl and dihydroxy substitutions, along with a carbamic acid ester moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[(1-benzyl-3,4-dihydroxypiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)19-13-18(23)9-10-20(12-15(18)21)11-14-7-5-4-6-8-14/h4-8,15,21,23H,9-13H2,1-3H3,(H,19,22)

InChI Key

KPKXBGLKFPRIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1O)CC2=CC=CC=C2)O

Origin of Product

United States

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